Di-deoxyhexose

Description

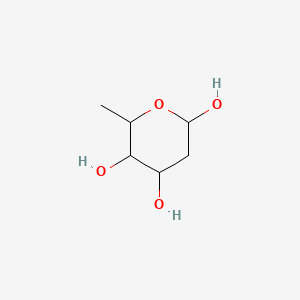

Structure

3D Structure

Properties

CAS No. |

51020-42-9 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3 |

InChI Key |

FDWRIIDFYSUTDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)O)O)O |

Origin of Product |

United States |

Structural Diversity and Classification of Di Deoxyhexoses

Regioisomeric Variants: 2,3-Dideoxyhexoses

2,3-Dideoxyhexoses are characterized by the absence of hydroxyl groups at both the C-2 and C-3 positions of the hexose (B10828440) chain. These sugars are key intermediates in the biosynthesis of more highly deoxygenated sugars. researchgate.net Their synthesis has been a subject of interest, with methods developed for their enantioselective production from precursors like furfural. nih.gov Unsaturated 2,3-dideoxy-hex-2-enopyranosides are versatile synthetic intermediates used in the preparation of various carbohydrate derivatives, including biologically important 2,3-dideoxy-3-amino sugars. mdpi.com The hydrogenation of these unsaturated precursors provides a direct route to 2,3-dideoxyhexoses. mdpi.com

Regioisomeric Variants: 2,6-Dideoxyhexoses

Among the di-deoxyhexoses, the 2,6-dideoxyhexoses are particularly widespread in nature. annualreviews.org They are frequently found as components of macrolide and aminoglycoside antibiotics, where they are crucial for the biological activity of the parent compounds. annualreviews.org The biosynthesis of these sugars often starts from a nucleotide-activated sugar like TDP-D-glucose. annualreviews.org A notable example of a 2,6-dideoxyhexose is digitoxose, a component of cardiac glycosides. Another important member of this family is fucosamine, or 2-amino-2,6-dideoxygalactose, and its N-acetylated derivative, N-acetylfucosamine. nih.govnaturalproducts.net These amino sugars are constituents of bacterial polysaccharides. naturalproducts.net

Regioisomeric Variants: 3,6-Dideoxyhexoses

The 3,6-dideoxyhexoses are predominantly found as components of the lipopolysaccharide (LPS) O-antigens in Gram-negative bacteria, where they act as significant antigenic determinants. nih.govnih.govresearchgate.net These sugars play a critical role in the pathogenicity and virulence of bacteria. annualreviews.org There are several naturally occurring 3,6-dideoxyhexoses, including:

Abequose (3,6-dideoxy-D-xylo-hexose)

Ascarylose (B1226638) (3,6-dideoxy-L-arabino-hexose)

Colitose (3,6-dideoxy-L-xylo-hexose)

Paratose (3,6-dideoxy-D-ribo-hexose)

Tyvelose (B24345) (3,6-dideoxy-D-arabino-hexose) annualreviews.orgnih.govnih.gov

Four of these, abequose, tyvelose, paratose, and colitose, are found in various strains of Salmonella enterica, while all five, including ascarylose, are present in different serotypes of Yersinia pseudotuberculosis. nih.govnih.govresearchgate.net The biosynthesis of these sugars is a complex enzymatic process. nih.gov For instance, the formation of ascarylose involves a series of enzymatic reactions starting from CDP-D-glucose. researchgate.net Additionally, yersiniose (B611877) A and yersiniose B are other examples of naturally occurring 3,6-dideoxyhexoses. annualreviews.org

Regioisomeric Variants: 4,6-Dideoxyhexoses

4,6-Dideoxyhexoses are another class of di-deoxy sugars found in various natural products. nih.gov An efficient and divergent synthetic strategy has been developed to access all eight possible 2,3-stereoisomers of 4,6-dideoxyhexoses, highlighting the chemical accessibility of this subclass. figshare.com These sugars are also found as components of bioactive natural products, where their presence is often essential for biological efficacy. nih.gov

Stereochemical Considerations and Isomerism in Di-deoxyhexoses

The stereochemistry of di-deoxyhexoses is a critical aspect of their structure and function. The arrangement of the remaining hydroxyl groups and the methyl group at C-6 in the L- or D-configuration gives rise to a large number of possible stereoisomers for each regioisomeric variant. For example, the synthesis of all diastereomers of 2,6-dideoxyhexoses has been achieved, demonstrating the potential for extensive stereochemical diversity within this subclass. researchgate.net

The specific stereoisomer of a di-deoxyhexose (B14660567) is often crucial for its biological activity. For instance, the precise stereochemistry of the 3,6-dideoxyhexoses in bacterial O-antigens is what determines the specific antigenic properties of the bacterial strain. researchgate.net Synthetic methods have been developed to produce stereospecifically labeled di-deoxyhexoses, such as ascarylose, abequose, and paratose, to study their biosynthesis and function. nih.gov The enantioselective synthesis of 2-deoxy- and 2,3-dideoxyhexoses further underscores the importance of controlling stereochemistry in this class of compounds. nih.gov

Natural Abundance and Biological Distribution of Di Deoxyhexoses

Occurrence in Prokaryotic Systems

The distribution of di-deoxyhexoses is predominantly observed in the bacterial domain, where they play crucial roles in cell surface structures and as components of secondary metabolites.

Di-deoxyhexoses are frequently found in the lipopolysaccharides (LPS) and exopolysaccharides (EPS) of bacteria. These sugars are key components of the O-antigen portion of LPS in many Gram-negative bacteria, contributing to the serological specificity and antigenicity of the bacterial cell surface. nih.govdntb.gov.uamdpi.com

In the Gram-positive anaerobic bacterium Eubacterium saburreum, a surface polysaccharide antigen has been identified that contains a dideoxyhexose as the immunodominant sugar. scite.aimicrobiologyresearch.org This polysaccharide, isolated from strain L32, is a polymer composed of galactose, ribose, and a dideoxyhexose. microbiologyresearch.org The dideoxyhexose component is the primary determinant of the antigen's reactivity with antibodies, highlighting its critical role in the bacterium's interaction with the host immune system. microbiologyresearch.org Further structural studies have suggested that this dideoxyhexose is tyvelose (B24345) (3,6-dideoxy-D-mannose). microbiologyresearch.org

Table 1: Polysaccharide Composition of Eubacterium saburreum Strain L32 Antigen

| Component | Presence | Role |

|---|---|---|

| Dideoxyhexose | Present | Immunodominant Sugar scite.aimicrobiologyresearch.org |

| Galactose | Present | Structural Component microbiologyresearch.org |

| Ribose | Present | Structural Component microbiologyresearch.org |

The O-antigens of Salmonella enterica are classic examples of the importance of 3,6-dideoxyhexoses in determining serological specificity. frontiersin.orgpsu.edu Different serogroups of Salmonella are distinguished by the specific 3,6-dideoxyhexose (B1251815) present in their O-antigen repeating units. nih.govresearchgate.net

Group A Salmonella , such as S. Paratyphi A, have paratose (3,6-dideoxy-D-glucose) as the immunodominant sugar, conferring the O:2 specificity. frontiersin.orgnih.govresearchgate.net

Group B Salmonella , including S. Typhimurium, feature abequose (3,6-dideoxy-D-galactose), which is responsible for the O:4 specificity. frontiersin.orgnih.govresearchgate.net

Group D Salmonella , such as S. Typhi and S. Enteritidis, contain tyvelose (3,6-dideoxy-D-mannose), which determines the O:9 specificity. frontiersin.orgnih.govresearchgate.net

These dideoxyhexoses are typically linked as side branches to the main chain of the O-antigen. researchgate.net The biosynthesis of these sugars involves specific enzymes that are encoded by genes within the rfb gene cluster. psu.edunih.gov

Table 2: 3,6-Dideoxyhexoses in Salmonella O-Antigens

| Salmonella Serogroup | Dideoxyhexose | O-Antigen Specificity | Representative Serovar |

|---|---|---|---|

| A | Paratose | O:2 | S. Paratyphi A frontiersin.orgresearchgate.net |

| B | Abequose | O:4 | S. Typhimurium frontiersin.orgresearchgate.net |

| D | Tyvelose | O:9 | S. Typhi, S. Enteritidis frontiersin.orgresearchgate.net |

The cell walls of the Gram-positive bacterium Bacillus megaterium NCIB 7581 contain an unusual accessory polysaccharide. microbiologyresearch.orgpsu.edu A major component of this polymer is the novel sugar N-lactyl-3-amino-3,6-dideoxyhexose. microbiologyresearch.orgpsu.edu This polysaccharide, with a high molecular mass, is composed of equimolar amounts of N-lactyl-3-amino-3,6-dideoxyhexose, N-acetylglucosamine, and glucose. microbiologyresearch.org The presence of this modified amino-dideoxyhexose highlights the structural diversity of bacterial cell wall components. psu.edu

Table 3: Composition of the Accessory Polymer from Bacillus megaterium NCIB 7581

| Component | Molar Proportion |

|---|---|

| N-lactyl-3-amino-3,6-dideoxyhexose | 1 microbiologyresearch.org |

| N-acetylglucosamine | 1 microbiologyresearch.org |

| Glucose | 1 microbiologyresearch.org |

The 3,6-dideoxyhexoses are a characteristic feature of the lipopolysaccharides of many Gram-negative bacteria, where they function as dominant antigenic determinants. nih.govdntb.gov.uanih.gov Four of the five naturally occurring 3,6-dideoxyhexoses—abequose, tyvelose, paratose, and colitose—are found in various strains of Salmonella enterica. nih.govdntb.gov.ua Yersinia pseudotuberculosis is known to contain all five, including ascarylose (B1226638). nih.govdntb.gov.ua These sugars are also found in other Gram-negative genera such as Citrobacter and Escherichia. psu.edu The presence and specific type of dideoxyhexose contribute significantly to the immense structural variety of O-antigens observed across different bacterial species. mdpi.compsu.edu

Beyond their role in structural polysaccharides, dideoxyhexoses are also incorporated into a variety of microbial secondary metabolites. asm.orgmdpi.comnih.gov These compounds, which are not essential for primary growth but often confer an advantage to the producing organism, include antibiotics and antitumor agents. asm.orgfrontiersin.org The inclusion of a dideoxy sugar moiety can significantly influence the biological activity of these molecules. For instance, the dideoxysugar component of jadomycin (B1254412) B, l-digitoxose, is assembled by genes within the jad cluster of Streptomyces venezuelae. acs.org The biosynthesis of these unusual sugars often involves complex enzymatic pathways, highlighting the diverse metabolic capabilities of microorganisms. acs.org

Microbial Secondary Metabolites

Dideoxyhexose Moieties in Antibiotics

L-Oleandrose in Oleandomycin (B1677203):

Oleandomycin, a macrolide antibiotic produced by Streptomyces antibioticus, features the 2,6-dideoxyhexose L-oleandrose as one of its two sugar components. nih.govresearchgate.net This sugar is attached to the C-3 position of the macrolactone ring, oleandolide (B1226770). nih.gov The biosynthesis of L-oleandrose is a multi-step enzymatic process. It is proposed that the glycosyltransferase OleG2 first attaches L-olivose to the oleandolide aglycone. Subsequently, the OleY methyltransferase, an S-adenosyl-L-methionine-dependent enzyme, catalyzes the 3-O-methylation of the L-olivosyl moiety to form the final L-oleandrosyl residue. researchgate.netuniprot.orgresearchgate.net The presence of these deoxysugar moieties is critical for the antibiotic's activity, which involves binding to the 50S subunit of bacterial ribosomes and inhibiting protein synthesis. wikipedia.org

L-Digitoxose in Jadomycin B:

Jadomycin B is an angucycline antibiotic produced by Streptomyces venezuelae ISP5230. researchgate.netmicrobiologyresearch.orgnih.gov A key structural feature of jadomycin B is the presence of the 2,6-dideoxyhexose L-digitoxose. researchgate.netnih.gov This sugar moiety is essential for its biological activity. nih.gov The biosynthesis of L-digitoxose and its attachment to the aglycone, jadomycin A, is governed by a set of genes within the jad cluster. microbiologyresearch.orgmicrobiologyresearch.org The process starts from glucose-1-phosphate and involves a series of enzymatic reactions catalyzed by products of the jad genes (jadO, P, Q, T, U, V) to form TDP-L-digitoxose. researchgate.netmicrobiologyresearch.org Finally, the glycosyltransferase JadS transfers the L-digitoxose unit to the jadomycin aglycone to produce jadomycin B. researchgate.netmicrobiologyresearch.orgebi.ac.uk

Table 1: Dideoxyhexoses in Selected Antibiotics

| Antibiotic | Dideoxyhexose Moiety | Producing Organism | Reference |

|---|---|---|---|

| Oleandomycin | L-Oleandrose | Streptomyces antibioticus | nih.gov, researchgate.net |

Dideoxyhexoses in Angucycline Antibiotics

Angucycline antibiotics are a large family of polyketide natural products that frequently contain di-deoxyhexose (B14660567) sugars. These sugar units are vital for their biological activities, which include antibacterial and antitumor properties. nih.govnih.gov

Landomycin: Produced by Streptomyces cyanogenus S136, landomycin A possesses a long hexasaccharide chain composed of four D-olivose (a 2,6-dideoxyhexose) and two L-rhodinose residues. oup.comrsc.org The biosynthesis of these deoxysugars is thought to involve a dTDP-glucose 4,6-dehydratase as one of the initial enzymatic steps. oup.comoup.com

Urdamycin: The urdamycin gene cluster contains genes for the synthesis of the 2,6-dideoxyhexose D-olivose. nih.govcapes.gov.br The gene urdS encodes a dTDP-Glc 2,3-dehydratase, an enzyme involved in the deoxysugar biosynthetic pathway. researchgate.net

Mithramycin: This antitumor antibiotic, produced by Streptomyces argillaceus, contains a disaccharide chain of D-olivose-D-olivose and a trisaccharide chain of D-olivose-D-oliose-D-mycarose. nih.govresearchgate.netnih.gov All these sugars are 2,6-deoxyhexoses derived from glucose-1-phosphate. researchgate.net

Kidamycin (B1673636): This antibiotic, isolated from a Streptomyces species, is a C-glycoside that contains two different aminosugar residues, one of which is a dideoxyhexose. researchgate.netwikipedia.orgdokumen.pub

Table 2: Dideoxyhexose-Containing Angucycline Antibiotics

| Antibiotic | Dideoxyhexose Component(s) | Producing Organism | Reference |

|---|---|---|---|

| Landomycin A | D-Olivose, L-Rhodinose | Streptomyces cyanogenus S136 | oup.com, rsc.org |

| Urdamycin | D-Olivose | Streptomyces fradiae Tü2717 | nih.gov, capes.gov.br |

| Mithramycin | D-Olivose, D-Oliose, D-Mycarose | Streptomyces argillaceus | nih.gov, researchgate.net, nih.gov |

2,6-Dideoxy-D-rhamnose in Chlorothricin

Dideoxyhexoses as Ligands in Cardiac Glycosides

Cardiac glycosides are a class of naturally derived compounds used in the treatment of heart conditions. mhmedical.comnih.gov They are found in various plants like foxglove and oleander. mhmedical.com Their structure consists of a steroid aglycone attached to one or more sugar molecules. While many common sugars are found in these glycosides, the presence of 2,6-dideoxyhexoses, such as D-digitoxose, is a characteristic feature of some cardenolides. iastate.edu These sugar moieties play a role in the pharmacokinetic properties of the glycosides and can influence their binding affinity to their target, the Na+/K+-ATPase pump. nih.govfrontiersin.org L-rhamnose, a 6-deoxyhexose, is a component of the cardiac glycoside ouabain. iastate.edu The synthesis of various D- and L-2,6-dideoxyhexoses is critical for creating different cardiac glycoside analogues. researchgate.net

Presence in Eukaryotic Systems (e.g., Plants)

While di-deoxyhexoses are most famously associated with bacterial secondary metabolites, they are not exclusive to prokaryotes. The 2,6-dideoxyhexose D-boivinose has been identified as a component of two flavone (B191248) C-glycosides isolated from the plant Zea mays (corn). nih.gov Additionally, the 6-deoxyhexose L-rhamnose is a component of the cardiac glycoside ouabain, which is found in plants. iastate.edu The widespread occurrence of deoxy sugars, in general, has been noted in plants, fungi, and bacteria. grantome.com

Occurrence in Viral Glycoconjugates (e.g., Giant Viruses)

Recent discoveries have revealed the presence of di-deoxyhexoses in the glycoconjugates of giant viruses, a group of large, complex DNA viruses that infect organisms like amoebas. nih.govnih.govacs.org The genomes of these viruses encode enzymes for the biosynthesis of unusual sugars, indicating they can produce their own unique glycan structures independently of their host's machinery. nih.govresearchgate.net

For instance, the Mimivirus, a prominent member of this group, has a genome that contains genes for synthesizing glycans. nih.gov Specifically, it encodes a pathway for the biosynthesis of the unusual sugar 4-amino-4,6-dideoxy-D-glucose (viosamine), which is a major component of the highly glycosylated fibers surrounding its capsid. nih.gov

Similarly, Megavirus chilensis, another giant virus, encodes the biosynthetic pathway for 2-acetamido-2,6-dideoxy hexoses. researchgate.net Its glycans are composed of N-acetylglucosamine and the rare sugar N-acetylrhamnosamine, which is produced by a virally encoded pathway. researchgate.net The presence of these unique dideoxyhexose-containing glycans on the viral surface suggests they play a crucial role in the virus's interaction with its environment and host. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,6-Dideoxy-D-arabino-hexose |

| 2,6-Dideoxy-D-rhamnose |

| 2-Deoxy-D-rhamnose |

| 4-amino-4,6-dideoxy-D-glucose |

| Acetyl coenzyme A |

| Chlorothricin |

| Chlorothricolide |

| D-Boivinose |

| D-Digitoxose |

| D-Mycarose |

| D-Oliose |

| D-Olivose |

| Glucose-1-phosphate |

| Jadomycin A |

| Jadomycin B |

| Kidamycin |

| L-Digitoxose |

| L-Oleandrose |

| L-Olivose |

| L-Rhamnose |

| L-Rhodinose |

| Landomycin |

| Landomycin A |

| Methylmalonyl CoA |

| Mithramycin |

| N-acetylglucosamine |

| N-acetylrhamnosamine |

| Oleandomycin |

| Oleandolide |

| Ouabain |

| TDP-L-digitoxose |

| Urdamycin |

Biosynthetic Pathways of Di Deoxyhexoses

General Principles of Deoxysugar Biosynthesis from Nucleoside Diphosphate (B83284) (NDP)-Hexoses

The biosynthesis of deoxysugars, including di-deoxyhexoses, initiates with a nucleoside diphosphate (NDP)-activated sugar, typically a hexose (B10828440). nih.gov These activated sugars, such as NDP-glucose, serve as the primary substrates for a series of enzymatic modifications. nih.gov The general strategy for deoxygenation involves a series of oxidation, dehydration, and reduction reactions.

A key and often initial step in these pathways is the formation of a 4-keto-6-deoxy intermediate, catalyzed by NDP-hexose 4,6-dehydratases. nih.govresearchgate.net These enzymes introduce a keto group at the C-4 position and remove the hydroxyl group at the C-6 position. nih.gov This intermediate is a crucial branch point for the synthesis of various deoxysugars. Subsequent enzymatic steps, which can include epimerization, further deoxygenation at other positions (like C-3 for 3,6-dideoxyhexoses), and reduction of the keto group, lead to the diverse array of deoxysugars found in nature. nih.govresearchgate.net

CDP-Dependent Biosynthesis Pathways

Many biologically important 3,6-dideoxyhexoses are synthesized from a cytidine (B196190) diphosphate (CDP)-activated glucose precursor. acs.orgnih.gov These pathways are particularly well-studied in bacteria, where the resulting CDP-dideoxyhexoses are incorporated into the O-antigen of lipopolysaccharides.

The biosynthesis of CDP-dependent di-deoxyhexoses begins with the conversion of CDP-D-glucose to CDP-4-dehydro-6-deoxy-D-glucose. This reaction is catalyzed by the enzyme CDP-glucose 4,6-dehydratase (EC 4.2.1.45). wikipedia.orgresearchgate.net This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and utilizes NAD+ as a cofactor. nih.govwisc.edu The reaction mechanism involves an intramolecular hydrogen transfer from C-4 to C-6 of the glucose moiety, with the concomitant removal of the hydroxyl group at C-6. nih.gov The product, CDP-4-dehydro-6-deoxy-D-glucose, is a key intermediate in the synthesis of all CDP-linked 3,6-dideoxyhexoses. researchgate.net

The formation of the 3,6-dideoxyhexose (B1251815) structure from the CDP-4-dehydro-6-deoxy-D-glucose intermediate involves a critical C-3 deoxygenation step. This is a complex reaction that typically requires the concerted action of two enzymes, designated E1 and E3. acs.org

The biosynthesis of CDP-ascarylose in Yersinia pseudotuberculosis serves as a well-characterized model for 3,6-dideoxyhexose formation. nih.govacs.org Following the initial dehydration of CDP-D-glucose, the intermediate is acted upon by CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and CDP-6-deoxy-Δ3,4-glucoseen reductase (E3). nih.gov The E1 enzyme is dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), while E3 is an iron-sulfur containing flavoprotein. acs.org The subsequent steps involve a C-5 epimerization and a stereospecific C-4 reduction to yield the final product, CDP-ascarylose. nih.gov The genes encoding the enzymes for this pathway are typically found clustered together. nih.govnih.gov

Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexose, is a component of the O-antigen in some Salmonella serovars, including Salmonella typhi. wisc.edunih.gov The biosynthesis of CDP-tyvelose also starts from CDP-D-glucose and proceeds through the CDP-4-dehydro-6-deoxy-D-glucose intermediate. nih.gov The pathway shares similarities with other 3,6-dideoxyhexose syntheses. A key step in the formation of tyvelose from its precursor, CDP-paratose, is an epimerization at the C-2 position, catalyzed by CDP-paratose 2-epimerase (RfbE). uniprot.orgnih.gov

Abequose (3,6-dideoxy-D-xylo-hexose) and paratose (3,6-dideoxy-D-ribo-hexose) are other 3,6-dideoxyhexoses found in the O-antigens of various Salmonella serotypes. researchgate.net Their biosynthesis pathways also originate from CDP-D-glucose. In Salmonella enterica, the genes for abequose synthesis are located in the rfb gene cluster. nih.gov The synthesis of CDP-abequose involves the formation of the intermediate CDP-3,6-dideoxy-D-xylo-4-hexulose, which is then reduced to CDP-abequose. nih.gov

The biosynthesis of CDP-paratose is catalyzed by CDP-paratose synthase, which reduces the 4-keto group of CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose. nih.gov This enzyme shows a preference for NADPH as a cofactor. nih.gov

Compound Information

Formation of 3,6-Dideoxyhexoses

Enzymatic Steps and Cofactor Requirements (e.g., CDP-4-dehydro-6-deoxyglucose reductase, EC 1.17.1.1, and its protein components)

The biosynthesis of 3,6-dideoxyhexoses, such as ascarylose (B1226638) found in the lipopolysaccharide of Yersinia pseudotuberculosis, involves a critical C-3 deoxygenation step. This transformation is catalyzed by a multi-enzyme system, prominently featuring CDP-4-dehydro-6-deoxyglucose reductase. This enzymatic process is not the result of a single enzyme but a coordinated effort of two protein components, designated as E1 and E3. nih.gov

The first component, E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase), is a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent iron-sulfur protein. nih.govlookchem.com The second, E3 (CDP-6-deoxy-Δ3,4-glucoseen reductase), is a flavoenzyme containing a [2Fe-2S] cluster and is dependent on NADH. nih.govacs.org

Proposed Radical Mechanisms in C-3 Deoxygenation

The mechanism of C-3 deoxygenation in the biosynthesis of 3,6-dideoxyhexoses has been a subject of significant investigation, with evidence pointing towards a radical-based mechanism. acs.orgacs.org This process is distinct from more common polar chemical reactions. The radical S-adenosylmethionine (SAM) superfamily of enzymes is known to catalyze a wide array of radical reactions by generating a 5′-deoxyadenosyl radical (dAdo•) intermediate through the reductive cleavage of SAM by a [4Fe–4S] cluster. nih.govwikipedia.org This highly reactive radical can then initiate catalysis, often by abstracting a hydrogen atom from an unactivated C-H bond. acs.org

In the context of di-deoxyhexose (B14660567) biosynthesis, enzymes like DesII, involved in the C-4 deoxygenation to form D-desosamine, exemplify the action of radical SAM enzymes in sugar deoxygenation. nih.govacs.org While the specific enzymes for all C-3 deoxygenations may differ, the underlying principle of employing a radical mechanism provides a chemically plausible route for the cleavage of a C-O bond at an unactivated carbon center. acs.orgacs.org The generation of radical intermediates circumvents the high energy barriers that would be associated with a polar mechanism for such a reaction. acs.org

TDP-Dependent Biosynthesis Pathways

Thymidine (B127349) diphosphate (TDP)-dependent pathways are central to the biosynthesis of a variety of deoxysugars, including the 2,6-dideoxyhexoses. asm.org These pathways typically originate from glucose-1-phosphate, which is first activated to TDP-D-glucose. asm.org

Key Intermediate: TDP-4-keto-6-deoxy-α-D-glucose

A pivotal and common intermediate in the biosynthesis of most deoxysugars derived from TDP-D-glucose is TDP-4-keto-6-deoxy-α-D-glucose. asm.orgoup.comjmb.or.kr This intermediate is formed from TDP-D-glucose through a 4,6-dehydration reaction catalyzed by TDP-D-glucose 4,6-dehydratase. jmb.or.krnih.gov This enzyme-catalyzed conversion is an NAD+-dependent oxidation-reduction reaction. jmb.or.krresearchgate.net From this key intermediate, various enzymatic modifications, such as deoxygenation, epimerization, and reduction, lead to the diverse array of deoxysugars found in nature. oup.com

Formation of 2,6-Dideoxyhexoses (e.g., L-Olivose)

The formation of 2,6-dideoxyhexoses, such as L-olivose, proceeds from the key intermediate TDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net The biosynthesis of TDP-D-olivose involves a 2,3-dehydration step followed by a 3-ketoreduction and a subsequent 4-ketoreduction. researchgate.net

Role of 2-Dehydratases and 3-Ketoreductases

The conversion of the 4-keto-6-deoxy intermediate to a 2,6-dideoxyhexose involves a C-2 deoxygenation, which is accomplished through a dehydration step followed by a reduction. asm.org Specifically, a 2,3-dehydration is catalyzed by a 2-dehydratase, such as OleV in the oleandomycin (B1677203) biosynthetic pathway, to form a 2,3-unsaturated intermediate. researchgate.net This is followed by the action of a 3-ketoreductase, like OleW, which reduces the keto group at C-3. researchgate.net The stereochemical outcome of this reduction is crucial in determining the final structure of the sugar.

Stereochemical Aspects of Deoxygenation

The stereochemistry of the deoxygenation process is a critical aspect that dictates the identity of the resulting dideoxyhexose. In the CDP-dependent biosynthesis of 3,6-dideoxyhexoses, the displacement of the C-3 hydroxyl group has been shown to proceed with retention of configuration. lookchem.com This stereospecificity is tightly controlled by the enzyme's active site. acs.org

In TDP-dependent pathways leading to 2,6-dideoxyhexoses, the stereochemistry at C-3 is determined by the specific 3-ketoreductase involved. For instance, the use of different 3-ketoreductases, such as OleW versus EryBII from the erythromycin (B1671065) pathway, results in different stereochemical configurations at the 3'-hydroxyl group (equatorial vs. axial). researchgate.net This enzymatic control over stereochemistry allows for the generation of a diverse range of 2,6-dideoxyhexoses with distinct biological activities. asm.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| CDP-4-dehydro-6-deoxyglucose |

| TDP-4-keto-6-deoxy-α-D-glucose |

| L-Olivose |

| Ascarylose |

| CDP-4-dehydro-3,6-dideoxy-D-glucose |

| Pyridoxamine 5'-phosphate |

| S-adenosylmethionine |

| D-desosamine |

| Glucose-1-phosphate |

| TDP-D-glucose |

| TDP-D-olivose |

Methylation Steps in Dideoxyhexose Biosynthesis (e.g., in Elloramycin (B1244480), Kidamycin)

Methylation is a crucial modification step in the biosynthesis of some dideoxyhexoses, often occurring after the sugar moiety is attached to an aglycon. This process is catalyzed by methyltransferases, which typically use S-adenosylmethionine as a methyl group donor.

In the biosynthesis of the antitumor polyketide elloramycin by Streptomyces olivaceus, the deoxysugar component undergoes extensive methylation. nih.gov Three distinct methyltransferase genes, elmMI, elmMII, and elmMIII, have been identified within the elloramycin biosynthesis gene cluster. nih.gov Research involving in vitro assays with various glycosylated substrates has elucidated the specific function of each enzyme. The findings indicate a sequential methylation process that occurs after the L-rhamnose moiety is attached to the aglycon. ElmMI is responsible for methylating the 2'-hydroxyl group, followed by ElmMII, which methylates the 3'-hydroxyl group. The final methylation step is catalyzed by ElmMIII at the 4'-hydroxyl position, resulting in the permethylated L-rhamnose moiety characteristic of elloramycin. nih.gov

Similarly, the biosynthesis of the C-glycosylated antitumor antibiotic kidamycin (B1673636) involves methylation of its amino-deoxyhexose moieties. The kidamycin biosynthetic gene cluster contains three methyltransferase genes: kid4, kid9, and kid24. frontiersin.orgnih.gov Gene inactivation studies have confirmed that all three of these methyltransferases are involved in the formation of the N,N-dimethylvancosamine and anglosamine sugars attached to the kidamycin core. frontiersin.orgnih.gov This is contrary to earlier predictions that they might be involved in modifying the aglycone side chain. frontiersin.org

| Compound | Organism | Methyltransferase Genes | Function |

|---|---|---|---|

| Elloramycin | Streptomyces olivaceus | elmMI, elmMII, elmMIII | Consecutive methylation of 2'-, 3'-, and 4'-OH groups of L-rhamnose post-glycosylation. nih.gov |

| Kidamycin | Streptomyces sp. W2061 | kid4, kid9, kid24 | Involved in the biosynthesis of the amino-deoxyhexoses N,N-dimethylvancosamine and anglosamine. frontiersin.orgnih.gov |

Enzymology of dTDP-L-Rhamnose Pathway (RmlA-D Enzymes)

The biosynthesis of deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose) is a highly conserved four-step enzymatic pathway in many bacteria, crucial for the production of cell wall components. nih.govresearchgate.net This pathway is catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. nih.govnih.gov

RmlA (Glucose-1-phosphate thymidylyltransferase): This enzyme initiates the pathway by catalyzing the reaction between glucose-1-phosphate and deoxythymidine triphosphate (dTTP). nih.govembopress.org The product of this reaction is dTDP-D-glucose. nih.govmdpi.com RmlA is subject to allosteric inhibition by the final product of the pathway, dTDP-L-rhamnose, which serves as a feedback mechanism to regulate the production of the deoxysugar. embopress.org

RmlB (dTDP-D-glucose 4,6-dehydratase): In the second step, RmlB, an NAD⁺-dependent enzyme, catalyzes the dehydration of dTDP-D-glucose. nih.govresearchgate.net This reaction involves the removal of a water molecule from the C4 and C6 positions of the glucose moiety, resulting in the formation of dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): RmlC catalyzes a complex double epimerization reaction. nih.gov It acts on dTDP-4-keto-6-deoxy-D-glucose to invert the stereochemistry at both the C3 and C5 positions, yielding dTDP-4-keto-L-rhamnose. nih.govmdpi.com

RmlD (dTDP-4-dehydrorhamnose reductase): The final step in the pathway is the reduction of the 4-keto group of dTDP-4-keto-L-rhamnose. nih.gov This reaction is catalyzed by RmlD, which uses NADH or NADPH as a cofactor to produce the final product, dTDP-L-rhamnose. mdpi.com

| Enzyme | Systematic Name | Reaction Catalyzed |

|---|---|---|

| RmlA | Glucose-1-phosphate thymidylyltransferase | Glucose-1-phosphate + dTTP → dTDP-D-glucose + PPi. nih.gov |

| RmlB | dTDP-D-glucose 4,6-dehydratase | dTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucose + H₂O. nih.gov |

| RmlC | dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase | dTDP-4-keto-6-deoxy-D-glucose → dTDP-4-keto-L-rhamnose. nih.gov |

| RmlD | dTDP-4-dehydrorhamnose reductase | dTDP-4-keto-L-rhamnose + NAD(P)H → dTDP-L-rhamnose + NAD(P)⁺. nih.gov |

Genetic Determinants of this compound Biosynthesis

Organization of Biosynthetic Gene Clusters (e.g., jad cluster, kid cluster, rfb genes)

The genes responsible for the biosynthesis of di-deoxyhexoses are typically organized into biosynthetic gene clusters (BGCs). This clustering facilitates the coordinated expression and regulation of the genes required to produce the final sugar product.

Jadamycin (jad) Cluster: In Streptomyces venezuelae ISP5230, the genes for the biosynthesis of the 2,6-dideoxysugar L-digitoxose are part of the larger jadomycin (B1254412) BGC. nih.govpsu.edu Eight genes (jadX, O, P, Q, S, T, U, and V) involved in the sugar's assembly and transfer are located together, immediately downstream of other jadomycin biosynthetic genes. nih.govnih.gov This organization ensures that the enzymes for deoxysugar synthesis are produced along with the enzymes for the polyketide aglycone. nih.gov

Kidamycin (kid) Cluster: The putative kidamycin BGC in Streptomyces sp. W2061 shows a content and organization similar to the hedamycin (B78663) BGC. nih.gov The cluster contains genes encoding the polyketide synthase for the angucycline core, as well as the necessary enzymes for the biosynthesis and attachment of the two amino sugars, anglosamine and N,N-dimethylvancosamine. nih.gov Specifically, two glycosyltransferase genes (kid7 and kid21) and three methyltransferase genes are found within this cluster, highlighting the colocalization of genes for sugar synthesis, modification, and attachment. frontiersin.orgnih.gov

rfb Genes: In many Gram-negative bacteria, such as Salmonella enterica and Escherichia coli, the genes for the biosynthesis of the O-antigen portion of lipopolysaccharide are located in the rfb gene cluster. nih.govunl.edu These O-antigens are often composed of repeating oligosaccharide units that can contain di-deoxyhexoses. nih.gov The rfb cluster contains the genes for the synthesis of the nucleotide-activated sugar precursors, the glycosyltransferases that assemble the repeating unit, and the enzymes involved in processing and transporting the final polymer. asm.orgresearchgate.net The organization of rfb clusters can be highly variable between different serotypes, and evidence suggests that these clusters have been acquired and modified through horizontal gene transfer and recombination events. nih.govunl.edu

Identification and Characterization of Biosynthetic Enzymes

The biosynthesis of di-deoxyhexoses from common precursors like glucose-1-phosphate involves a conserved set of enzymatic reactions catalyzed by several key enzyme families.

Enzymatic Synthesis of Di Deoxyhexoses and Analogs

Chemoenzymatic Approaches for Di-deoxyhexose (B14660567) Production

Chemoenzymatic synthesis strategically combines the advantages of chemical reactions and biological catalysis to produce complex molecules like di-deoxyhexoses. nih.gov This approach often utilizes enzymes for steps that are difficult to control chemically, such as stereospecific glycosylations, while employing chemical methods for other transformations. nih.gov One-pot multienzyme (OPME) systems have become a highly efficient strategy, allowing for the synthesis of carbohydrates with specific modifications by combining multiple enzymatic reactions in a single vessel. nih.govacs.org

A notable example is the synthesis of thymidine (B127349) diphosphate (B83284) (TDP)-activated 2,6-dideoxyhexoses, which are precursors for many polyketide antibiotics. capes.gov.brnih.gov Researchers have successfully exploited the flexible substrate spectrum of enzymes from the TDP-β-L-rhamnose biosynthetic pathway of Salmonella enterica for this purpose. capes.gov.brnih.gov This enzymatic strategy has yielded significant quantities (40–60 mg) of TDP-2-deoxy-α-D-glucose and a key intermediate, TDP-2,6-dideoxy-4-keto-α-D-glucose. capes.gov.brnih.gov The latter can be further modified, for instance, through chemical reduction to produce TDP-α-D-olivose, a valuable donor substrate for glycosyltransferases. capes.gov.brnih.gov

Another powerful enzyme in chemoenzymatic synthesis is 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), which is unique in its ability to condense two aldehydes. plos.org DERA has been used to perform sequential aldol (B89426) reactions to generate 2,4-dideoxyhexoses. acs.org These methods represent a fusion of robust chemical steps with the finesse of enzymatic catalysis, enabling the production of rare and complex sugars that are otherwise difficult to obtain. rsc.org

Table 1: Examples of Chemoenzymatically Synthesized this compound Precursors

Product Key Enzymes/System Starting Material (Example) Significance Reference TDP-2,6-dideoxy-4-keto-α-D-glucose Recombinant enzymes from Salmonella enterica rhamnose pathway TDP-2-deoxy-α-D-glucose Key intermediate for synthesizing TDP-activated 2,6-dideoxyhexoses like D-olivose and L-olivose. [12, 16] TDP-β-L-olivose Enzymes from Salmonella enterica rhamnose pathway TDP-2,6-dideoxy-4-keto-α-D-glucose Donor substrate for glycosyltransferases in polyketide biosynthesis. [12, 16] 2,4-dideoxyhexoses Deoxyribose-5-phosphate aldolase (DERA) α-substituted acetaldehydes and acetaldehyde Demonstrates the use of aldolases in sequential reactions to build dideoxy sugars.

Advantages of Enzymatic Stereocontrol and Regioselectivity

One of the foremost challenges in carbohydrate chemistry is controlling the regioselectivity and stereospecificity of reactions due to the multiple hydroxyl groups of similar reactivity on a sugar molecule. sigmaaldrich.comkoreascience.kr Enzymatic synthesis provides a powerful solution to this problem. mdpi.com Glycosyltransferases and other sugar-modifying enzymes exhibit remarkable, often absolute, stereoselectivity and regioselectivity, ensuring that glycosidic bonds are formed at the correct position and with the correct anomeric configuration (α or β). sigmaaldrich.comkoreascience.kr

This precision eliminates the need for the laborious protection and deprotection steps that characterize classical chemical synthesis of carbohydrates. sigmaaldrich.comnih.gov For example, Leloir glycosyltransferases, which use nucleotide-activated sugars as donors, are highly specific in the linkages they create. sigmaaldrich.com This specificity is critical when constructing complex oligosaccharides where numerous potential glycosylation sites exist. nih.gov

The regioselectivity of an enzyme can sometimes be modulated by changing reaction conditions, such as the solvent. nih.gov For instance, the acylation of sucrose (B13894) by subtilisin can be directed towards different hydroxyl groups by altering the hydrophobicity of the organic solvent, which affects how the sugar molecule is positioned within the enzyme's active site. nih.gov In cases where a single wild-type enzyme does not provide the desired regioselectivity, strategies such as partial chemical protection of the acceptor or enzyme engineering can be employed to achieve the intended outcome. nih.gov This high degree of control is a key advantage of using enzymes, enabling the efficient and precise synthesis of complex glycans. mdpi.com

In Vitro Reconstitution of Biosynthetic Pathways

The synthesis of complex deoxysugars in nature occurs via multi-step biosynthetic pathways involving several enzymes. nih.govportlandpress.com In vitro reconstitution of these pathways is a powerful strategy that involves expressing and purifying the individual enzymes and then combining them in a single reaction vessel to produce the desired sugar. frontiersin.orgasm.org This approach allows for detailed study of the pathway and the production of specific nucleotide-activated sugars for use in subsequent reactions. capes.gov.br

A well-studied example is the four-step enzymatic pathway for the biosynthesis of TDP-L-rhamnose, a 6-deoxyhexose. portlandpress.comfrontiersin.orgnih.gov This pathway starts from glucose-1-phosphate and dTTP and involves the sequential action of four enzymes: RmlA, RmlB, RmlC, and RmlD. frontiersin.orgasm.org Scientists have developed robust one-pot, four-enzyme systems for the efficient synthesis of TDP-L-rhamnose by combining the purified enzymes with the necessary substrates and cofactors. frontiersin.orgrsc.org

This reconstitution strategy has been extended to the biosynthesis of more complex 2,6-dideoxyhexoses. nih.govasm.org By applying combinatorial biosynthesis, researchers have reconstituted "unnatural natural gene clusters" to produce four different activated D-2,6-dideoxyhexoses: TDP-D-olivose, TDP-D-oliose, TDP-D-digitoxose, and TDP-D-boivinose. nih.govasm.orgnih.gov For example, the pathway to TDP-D-olivose was successfully reconstituted in vitro starting from the common intermediate TDP-4-keto-6-deoxy-D-glucose and combining three pathway enzymes with a cofactor-regenerating enzyme. researchgate.net Such in vitro systems are invaluable for producing rare and valuable deoxysugars and for characterizing the function of the enzymes involved. capes.gov.brresearchgate.net

Table 2: Reconstituted Enzymatic Pathway for TDP-L-Rhamnose Biosynthesis

Step Enzyme Enzyme Commission (EC) Number Reaction Reference 1 RmlA (Glucose-1-phosphate thymidylyltransferase) 2.7.7.24 Glucose-1-phosphate + dTTP → TDP-D-glucose + PPi [4, 8] 2 RmlB (TDP-D-glucose 4,6-dehydratase) 4.2.1.46 TDP-D-glucose → TDP-4-keto-6-deoxy-D-glucose + H₂O [4, 8] 3 RmlC (TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) 5.1.3.13 TDP-4-keto-6-deoxy-D-glucose → TDP-4-keto-L-rhamnose [4, 8] 4 RmlD (TDP-4-keto-L-rhamnose reductase) 1.1.1.133 TDP-4-keto-L-rhamnose + NADPH → TDP-L-rhamnose + NADP+ [4, 8]

Glycoengineering and Diversification via Glycosyltransferases

Glycoengineering, or glycodiversification, is the process of creating novel glycosylated compounds by attaching alternative or modified sugars to natural products. nih.gov This is often achieved by exploiting the substrate promiscuity of glycosyltransferases (GTs), the enzymes responsible for forming glycosidic bonds. nih.govnih.gov While GTs are highly specific in vivo, many show a relaxed substrate specificity in vitro, accepting a broader range of both sugar donors and acceptor molecules than their natural counterparts. nih.govacs.org This flexibility allows for the enzymatic synthesis of new bioactive compounds with potentially improved properties. nih.govoup.com

This strategy has been particularly successful in modifying complex natural products like macrolide antibiotics. nih.gov For example, the "sugar donor flexible" glycosyltransferase ElmGT from the elloramycin (B1244480) biosynthetic pathway has been used to generate over 20 new derivatives of the antitumor agent tetracenomycin C by providing it with various engineered TDP-deoxysugar substrates. acs.org Similarly, combinatorial biosynthesis approaches have been used to generate gilvocarcin analogues with altered saccharide moieties by complementing a mutant Streptomyces strain with plasmids that produce different deoxysugars, such as TDP-L-olivose and TDP-L-rhamnose. asm.org

The creation of these novel glycosylated molecules relies on the ability to generate a library of diverse nucleotide-activated sugars, which can be achieved through the reconstitution of biosynthetic pathways as described previously. nih.govasm.org The discovery of new GTs with novel specificities remains a key goal, and methods combining reaction arrays with mass spectrometry are being used to rapidly screen for and characterize new enzymes. nih.gov The concerted action of multiple GTs, sometimes with slightly different acceptor specificities, can also contribute to creating oligosaccharides with highly specific and reproducible structures. glycoforum.gr.jp Ultimately, the use of GTs in glycoengineering provides a powerful toolkit for diversifying natural products and creating novel molecules that are inaccessible through traditional chemistry. capes.gov.brnih.gov

Compound Index

Chemical Synthesis Methodologies for Di Deoxyhexoses

De Novo Synthesis Strategies

De novo synthesis offers the flexibility to introduce a wide array of structural diversity and to access both natural and unnatural stereoisomers. These strategies often commence from simple, non-carbohydrate starting materials.

From Chiral Precursors: A common approach involves the use of readily available chiral precursors to set the stereochemistry of the target di-deoxyhexose (B14660567). For instance, the synthesis of bacterial 2-amino-2,6-dideoxy sugars such as D-fucosamine and D-bacillosamine has been achieved through a divergent de novo synthesis starting from L-Garner aldehyde. nih.gov This route relies on a chelation-controlled organometallic addition and an anti-selective dihydroxylation reaction to establish the required stereocenters. nih.gov Similarly, enantioselective synthesis of complex monosaccharides can be achieved using asymmetric catalysis on achiral starting materials, such as the use of Sharpless oxidations and Noyori reductions to produce optically pure furfuryl alcohols. acs.org These alcohols can then be converted to pyranones via the Achmatowicz reaction, a key step in the de novo synthesis of various hexoses. acs.orgmdpi.com

From Unsaturated Precursors: Unsaturated precursors, particularly hex-2-enopyranosides, serve as versatile intermediates in the synthesis of di-deoxyhexoses. These compounds can be prepared through methods like the Ferrier reaction on glycal derivatives. mdpi.com The double bond in hex-2-enopyranosides is amenable to a variety of stereoselective transformations, including hydrogenation, hydroxylation, and epoxidation. mdpi.com For example, tri-O-acetyl-D-glucal can react with alcohols in the presence of boron trifluoride to yield 4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosides. rsc.org Ring-closing metathesis is another powerful tool for constructing hex-2,3-enopyranose derivatives from acyclic precursors. mdpi.com

From Olefins: The synthesis of di-deoxyhexoses can also be approached from olefinic starting materials. A silicon-tether ring-closing metathesis strategy has been reported for the efficient and diastereoselective synthesis of trisubstituted olefins flanked by an allylic alcohol, which are valuable intermediates for carbohydrate synthesis. rsc.org Furthermore, a de novo enantioselective synthesis of a hexafluorinated d-glucose (B1605176) analogue was achieved from a hexafluorinated trans-disubstituted alkene. nih.govsoton.ac.uk The key step in this synthesis was a Sharpless asymmetric dihydroxylation to install the initial chirality with high enantioselectivity. nih.govsoton.ac.uk

| Precursor Type | Key Reactions/Methodologies | Examples of Synthesized Compounds | Key Features |

|---|---|---|---|

| Chiral Precursors | Organometallic addition, Asymmetric dihydroxylation, Achmatowicz reaction | D-Fucosamine, D-Bacillosamine | Stereochemistry is derived from the starting material or introduced via asymmetric catalysis. |

| Unsaturated Precursors (e.g., Hex-2-enopyranosides) | Ferrier reaction, Ring-closing metathesis, Stereoselective additions to double bonds | 2,3-dideoxy-α-D-erythro-hex-2-enopyranosides | Allows for the introduction of functionality at various positions through manipulation of the double bond. |

| Olefins | Silicon-tether ring-closing metathesis, Sharpless asymmetric dihydroxylation | Hexafluorinated d-glucose analogue | Builds the carbohydrate backbone from simple acyclic units. |

Transformation of Existing Monosaccharides

The modification of abundant monosaccharides provides a more direct route to di-deoxyhexoses, leveraging the existing stereochemical information within the starting material.

Oxidative cleavage reactions can be employed to selectively break carbon-carbon bonds in monosaccharides, allowing for subsequent functionalization to generate this compound structures. rsc.orgmasterorganicchemistry.comnumberanalytics.com This approach often involves the protection of certain hydroxyl groups, followed by oxidation of the remaining vicinal diols with reagents like sodium periodate (B1199274) to yield dialdehydes. masterorganicchemistry.com These intermediates can then undergo further transformations to afford the target di-deoxy sugars. The development of aerobic oxidative C-C bond cleavage methods offers a more sustainable approach to this synthetic strategy. rsc.orgresearchgate.net

A widely used strategy for the deoxygenation of monosaccharides involves the conversion of hydroxyl groups into good leaving groups, such as halides, mesylates, or tosylates, followed by reductive cleavage. masterorganicchemistry.comyoutube.comchemistrysteps.com Alcohols are poor leaving groups, but their conversion to tosylates or mesylates significantly enhances their reactivity in nucleophilic substitution reactions. masterorganicchemistry.comchemistrysteps.com The formation of these sulfonate esters proceeds without altering the stereochemistry at the carbon center. masterorganicchemistry.com The resulting tosylate or mesylate can then be displaced by a hydride source, such as lithium aluminum hydride, to effect the deoxygenation. This method has been successfully applied to the synthesis of various deoxy and di-deoxy sugars.

Unsaturated carbohydrates, such as those containing an enone or enal functionality, are excellent Michael acceptors for nucleophilic additions. rsc.orglibretexts.org This reactivity can be harnessed to introduce substituents at specific positions, which can then be further manipulated to generate di-deoxyhexoses. The conjugate addition of a nucleophile to the β-carbon of an α,β-unsaturated aldehyde or ketone leads to an enolate intermediate, which is then protonated at the α-carbon. libretexts.org This process effectively adds the nucleophile across the carbon-carbon double bond. A wide range of nucleophiles can be employed in these 1,4-addition reactions. libretexts.org

Stereoselective Glycosylation for this compound Integration

The stereoselective formation of the glycosidic bond is a crucial step in the synthesis of oligosaccharides containing this compound units. The lack of a participating group at the C2 position of 2-deoxy sugars makes the control of stereoselectivity at the anomeric center challenging. nih.gov Both direct and indirect glycosylation strategies have been developed to address this. nih.gov Indirect methods involve the use of a temporary directing group at C2, which is later removed. Direct methods rely on the careful selection of the glycosyl donor, acceptor, promoter, and solvent to achieve the desired stereochemical outcome. nih.gov For instance, glycosyl phosphites have been used as donors for the β-selective glycosylation of 2-deoxy sugars. mdpi.com More recently, organocatalysis, using chiral thiourea (B124793) catalysts, has emerged as a powerful tool for stereoselective glycosylation reactions. frontiersin.orgnih.gov

Analytical and Structural Elucidation of Di Deoxyhexoses

Spectroscopic Techniques for Structural Characterization

Spectroscopy is a cornerstone in the structural elucidation of novel compounds. For di-deoxyhexoses, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the most powerful and commonly employed techniques, providing detailed information from atomic connectivity to molecular weight and fragmentation patterns.

NMR spectroscopy provides unparalleled insight into the primary structure and three-dimensional conformation of di-deoxyhexoses in solution. acs.org A comprehensive analysis typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. iosrjournals.org

¹H NMR Spectroscopy: The 1D ¹H NMR spectrum offers initial, crucial information. Protons in a carbohydrate molecule resonate in distinct regions of the spectrum. nih.gov For di-deoxyhexoses, particularly 6-deoxy variants, the methyl group protons (H-6) typically appear as a characteristic doublet in the upfield region around δ 1.2 ppm. nih.gov The anomeric proton (H-1) is found in the downfield region (δ ~4.4–6.0 ppm), and its chemical shift and coupling constant (³J(H1,H2)) are indicative of the anomeric configuration (α or β). nih.govnih.gov The absence of signals for protons on two separate carbons in the typical sugar region (δ ~3.2–4.2 ppm) is a primary indicator of a di-deoxygenated structure.

2D NMR Spectroscopy: Due to significant signal overlap in 1D spectra, 2D NMR is indispensable for complete structural assignment. iosrjournals.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings (typically over two to three bonds), allowing for the tracing of the proton network within the sugar ring. Starting from the well-resolved anomeric proton signal, the entire spin system can often be mapped out. iosrjournals.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, revealing all protons within a single spin system (i.e., all protons of a single sugar residue). This is particularly useful for identifying all proton resonances belonging to a specific di-deoxyhexose (B14660567) unit in an oligosaccharide. ub.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the ¹³C resonances, which have a wider chemical shift dispersion and are highly sensitive to the local chemical environment. nih.gov The chemical shifts of carbons where deoxygenation has occurred will be markedly different from those of typical hydroxyl-bearing carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds. This is critical for establishing linkages between sugar residues in an oligosaccharide and for confirming the position of substituents. nih.govub.edu

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, irrespective of bond connectivity. They are vital for determining stereochemistry and the sequence of monosaccharides by observing correlations across the glycosidic linkage. nih.gov

Theoretical Studies on Conformation: Computational methods, such as those based on Density Functional Theory (DFT), complement experimental NMR data. mdpi.com These studies can calculate the energies of different possible conformations, such as the various chair (e.g., ¹C₄, ⁴C₁) and boat forms of the pyranose ring, to predict the most stable structure. mdpi.comresearchgate.net This theoretical insight aids in the interpretation of NMR-derived coupling constants and NOE data to build an accurate 3D model of the molecule. mdpi.com

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 4.75 | 102.4 |

| 2 | 4.01 | 54.9 |

| 3 | 3.80 | 70.8 |

| 4 | 3.45 | 72.1 |

| 5 | 4.10 | 68.0 |

| 6 (CH₃) | 1.23 | 17.8 |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. nih.gov For di-deoxyhexoses, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions.

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly crucial for structural analysis. wikipedia.orgnationalmaglab.org In an MS/MS experiment, a specific precursor ion of interest is selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and the resulting product ions are then analyzed. wikipedia.org The fragmentation pattern is like a molecular fingerprint that provides detailed structural information.

For glycans containing this compound units, fragmentation often occurs at the glycosidic bonds. The analysis of the resulting fragments can determine the mass of individual sugar units, thereby identifying the presence of di-deoxyhexoses (which have a characteristic mass different from hexoses or deoxyhexoses). researchgate.net Cross-ring cleavages can also occur, providing information about the location of linkages and substituents on the sugar ring. acs.org For example, a neutral loss of a specific mass corresponding to a terminal this compound residue is a common and informative observation in the MS/MS spectrum of a larger glycan. researchgate.net

| Observation | Structural Inference | Source |

|---|---|---|

| Neutral loss of the mass of a deoxyhexose | Indicates a terminal deoxyhexose residue. | researchgate.net |

| Sequential neutral losses of deoxyhexose masses | Suggests the presence of sequential terminal deoxyhexose residues. | researchgate.net |

| Characteristic product ions (e.g., cross-ring fragments) | Helps to determine glycosidic linkage positions. | nationalmaglab.orgacs.org |

Chromatographic Separation Methods (e.g., HPLC, HPAEC-PAD)

The analysis of di-deoxyhexoses often begins with their separation from complex biological matrices or from mixtures of other sugars. High-performance liquid chromatography (HPLC) is the premier technique for this purpose. lcms.cz

High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). protocols.io For carbohydrates, common separation modes include normal-phase, reversed-phase, or ion-exchange chromatography. lcms.cz Detection can be achieved using various detectors, such as a Refractive Index Detector (RID), which is a universal detector for sugars, or an Evaporative Light Scattering Detector (ELSD). lcms.cz Coupling HPLC to a mass spectrometer (LC-MS) provides both separation and mass information, making it an exceptionally powerful analytical tool. researchgate.net

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for carbohydrate analysis that does not require prior derivatization of the sugar. chromatographyonline.comthermofisher.com At high pH (typically using a sodium hydroxide (B78521) eluent), the hydroxyl groups of carbohydrates become partially deprotonated, allowing them to be separated on a strong anion-exchange column. thermofisher.comthermofisher.com Pulsed Amperometric Detection (PAD) then allows for the direct and sensitive electrochemical detection of the eluted carbohydrates as they are oxidized at the surface of a gold electrode. thermofisher.com HPAEC-PAD is capable of separating closely related isomers, such as epimers and anomers, and is widely used for the compositional analysis of polysaccharides containing di-deoxyhexoses. chromatographyonline.comresearchgate.net

Biochemical Assays for Identification and Quantification

While spectroscopic and chromatographic methods provide detailed structural information, biochemical assays offer a more rapid means of detecting and quantifying specific classes of sugars.

Colorimetric Assays: Certain chemical reactions produce colored products in the presence of specific sugar types, which can be quantified using a spectrophotometer. A well-known example is the Dische and Shettles (1948) colorimetric assay, which is specific for 6-deoxyhexoses. psu.edu This assay involves the reaction of the sugar with sulfuric acid and cysteine, producing a characteristic color. Adaptations of this or similar assays can be used to estimate the quantity of di-deoxyhexoses in a sample. Another method, the MBTH assay, reacts with the aldehyde group of monosaccharides to form a blue complex that can be measured at 620 nm, offering a sensitive quantitation method. osti.gov

Enzymatic Assays: These assays utilize the high specificity of enzymes to identify and quantify a particular sugar. An assay can be designed where an enzyme specifically acts on the this compound of interest. frontiersin.org The reaction is often coupled to a second reaction that produces a measurable change, such as the conversion of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm. frontiersin.org For example, the activity of an enzyme involved in a this compound biosynthetic pathway, such as TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase, can be followed by monitoring the disappearance of its substrate or the appearance of its product using HPLC, allowing for kinetic characterization. nih.gov Such assays are invaluable for studying the biosynthesis and metabolism of these rare sugars.

Biological Roles and Functional Significance of Di Deoxyhexoses

Contribution to Microbial Virulence and Pathogenesis

Di-deoxyhexoses, particularly 3,6-dideoxyhexoses, are key components of the lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria and are significant contributors to their virulence. researchgate.netnih.gov These sugars are often part of the O-specific polysaccharide (O-antigen) portion of LPS, which is a major virulence factor for many pathogenic bacteria, including Yersinia species. researchgate.netoup.comnih.gov

In Yersinia pseudotuberculosis, the O-antigen is crucial for the bacterium's ability to resist phagocytosis and complement-mediated killing by the host's immune system. nih.gov The O-antigen is composed of repeating oligosaccharide units, and many of these units in Y. pseudotuberculosis include a 3,6-dideoxyhexose (B1251815) as a side-branch sugar. oup.comnih.govresearchgate.net In fact, Y. pseudotuberculosis is notable for producing the largest variety of 3,6-dideoxyhexose isomers found in nature, with seven different types identified across its various serotypes. oup.comglycoscience.ru These include paratose, tyvelose (B24345), abequose, ascarylose (B1226638), and colitose. oup.comnih.govresearchgate.net

The structural diversity of these di-deoxyhexoses, arising from different stereoisomers, contributes to the extensive O-antigen variation observed among different strains of a bacterial species. researchgate.netresearchgate.net This variation, known as antigenic variation, is a critical strategy for pathogens to evade the host's adaptive immune response. researchgate.net By altering the structure of the O-antigen, including the specific di-deoxyhexose (B14660567) present, the bacterium can avoid recognition by antibodies that were generated against a previous infection with a different serotype. The genes responsible for the biosynthesis of these 3,6-dideoxyhexoses are typically located in the O-antigen gene cluster. researchgate.netnih.gov

Role as Immunological Determinants in Bacterial Lipopolysaccharides

The 3,6-dideoxyhexoses are potent immunological determinants, meaning they are the primary structures recognized by the host's immune system on bacterial surfaces. researchgate.netnih.govcdnsciencepub.com They often function as immunodominant sugars, which means they elicit the strongest immune response and are key to the serological specificity of the O-antigen. researchgate.netcdnsciencepub.comkarger.com The terminal positioning of these sugars in the O-antigen side chains makes them highly accessible to immune surveillance. researchgate.net

The specific type of 3,6-dideoxyhexose and its linkage to the polysaccharide backbone can distinguish one bacterial serotype from another, even if the rest of the LPS structure is identical. cdnsciencepub.com For instance, in the genus Salmonella, the presence of different 3,6-dideoxyhexose isomers—paratose, abequose, or tyvelose—defines the A, B, and D1 serogroups, respectively. cdnsciencepub.compnas.org This high degree of specificity is crucial for the host's ability to mount a targeted antibody response against invading pathogens. karger.com The immune system generates antibodies that specifically recognize these unique sugar structures, leading to the opsonization and clearance of the bacteria. karger.com

The immunogenicity of these sugars has been harnessed in the development of synthetic antigens for potential vaccines and diagnostic tools. karger.com By coupling these immunodominant di-deoxyhexoses to carrier proteins, it is possible to create artificial antigens that can elicit an immune response specific to a particular bacterial serotype. karger.com

Influence on Bioactivity of Natural Product Glycosides

Di-deoxyhexoses are not only found in bacterial cell walls but are also integral components of many natural product glycosides, where they significantly influence the biological activity of the parent molecule (aglycone). rsc.orgbiorxiv.org The presence of these deoxygenated sugar moieties can modulate the compound's properties, such as its solubility, stability, and interaction with biological targets. biorxiv.orgresearchgate.net

The sugar components of many antibiotics, particularly those produced by actinomycetes, are often deoxysugars, including di-deoxyhexoses. asm.org These sugar moieties are frequently essential for the antibiotic's biological activity and play a critical role in its interaction with cellular targets. asm.org For example, 2,6-dideoxyhexoses are abundant in various antibiotic and antitumor compounds. asm.org

The specific structure of the this compound can dramatically alter the efficacy and spectrum of an antibiotic. The deoxygenation pattern is a key modulator of both the potency and selectivity of these compounds. nih.govresearchgate.net For example, in the case of dodecyl deoxy glycosides, which exhibit bactericidal activity against Bacillus species, the presence of a 2,6-dideoxy arabino-hexopyranoside was shown to be a potent and selective antimicrobial. nih.govmdpi.com The removal or modification of these sugar units can lead to a significant decrease or complete loss of antibiotic activity, highlighting their importance in the drug's mechanism of action. nih.gov This has led to research in "glycodiversification," where the sugar moieties of existing antibiotics are altered to create novel compounds with potentially improved therapeutic properties. researchgate.netnih.gov

The glycosylation of natural products with di-deoxyhexoses can significantly alter how these compounds interact with host organisms. The sugar portion of a glycoside can affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. biorxiv.org While increased hydrophilicity from sugar moieties can sometimes negatively impact membrane transport, some glycosides can be actively transported into cells via glucose transport systems. biorxiv.org

In the context of bacterial pathogenesis, the di-deoxyhexoses on the surface of bacteria are at the forefront of the host-pathogen interaction. nih.gov They can mediate attachment to host cells, a critical first step in infection. nih.gov Conversely, some deoxy glycosides have been developed as bactericides that selectively target and disrupt the membranes of bacteria like Bacillus anthracis. nih.govresearchgate.net These synthetic sugar-based surfactants interact specifically with phosphatidylethanolamine, a major component of bacterial membranes, causing membrane disruption and cell death with high selectivity for prokaryotic cells. researchgate.netmdpi.com

Involvement in Cellular Recognition Processes

Carbohydrates on the cell surface, including those containing this compound residues, play a fundamental role in cellular recognition and communication. ontosight.ailongdom.orgresearchgate.net These molecules act as markers that allow cells to identify and interact with each other, a process that is vital for tissue formation, immune responses, and embryonic development. longdom.orguvigo.es

The specific carbohydrate structures on the cell surface can be recognized by lectins, which are carbohydrate-binding proteins. researchgate.netuvigo.es This interaction is highly specific and is involved in a wide range of biological events, from cell-cell adhesion to pathogen recognition. researchgate.netuvigo.esnih.gov For instance, the influenza virus uses its hemagglutinin lectin to bind to sialic acid residues on host cells, initiating infection. researchgate.net Similarly, pathogenic bacteria can use their surface glycans, which may include di-deoxyhexoses, to adhere to host tissues. uvigo.es The unique structures of some bacterial glycans, such as the 3,6-dideoxyhexoses in certain Enterobacteriaceae, can serve as specific markers for these bacteria. frontiersin.org

Metabolic Adaptation and Catabolism of Deoxyhexoses

Bacteria have evolved diverse metabolic pathways to utilize a wide range of carbohydrates as carbon and energy sources. nih.govbmglabtech.com This includes the catabolism of deoxyhexoses. While the metabolism of common sugars like glucose is well-understood, the pathways for less common sugars, including di-deoxyhexoses, are also being elucidated.

For example, the catabolism of the deoxyhexose L-rhamnose has been characterized in several bacteria and can proceed through either a phosphorylated or a non-phosphorylated pathway, breaking it down into smaller molecules like dihydroxyacetone phosphate (B84403) (DHAP), pyruvate, and L-lactaldehyde that can enter central metabolism. frontiersin.org While specific pathways for all di-deoxyhexoses are not fully detailed across all bacterial species, it is clear that bacteria possess the enzymatic machinery to degrade these sugars. Novel oxidative pathways for the catabolism of other deoxysugars, like 2-deoxy-D-ribose, have been identified in various bacteria, suggesting a broader metabolic capability for utilizing deoxygenated carbohydrates. nih.gov These pathways often involve a series of enzymatic reactions including oxidation, dehydration, and cleavage to convert the deoxysugar into intermediates of central metabolic pathways like the Krebs cycle. nih.govnih.gov This metabolic adaptability allows bacteria to thrive in diverse environments where various types of carbohydrates, including those derived from the breakdown of complex polysaccharides or host glycoconjugates, may be available.

Interactive Data Table: Di-deoxyhexoses in Bacterial O-Antigens

| This compound | Found In (Example Genus/Species) | Serogroup/Serotype Association (Example) | Reference |

| Abequose | Salmonella enterica, Yersinia pseudotuberculosis | Salmonella Serogroup B, Y. pseudotuberculosis O:2 | researchgate.netcdnsciencepub.com |

| Paratose | Salmonella enterica, Yersinia pseudotuberculosis | Salmonella Serogroup A, Y. pseudotuberculosis O:1 | researchgate.netcdnsciencepub.com |

| Tyvelose | Salmonella enterica, Yersinia pseudotuberculosis | Salmonella Serogroup D1, Y. pseudotuberculosis O:4 | researchgate.netcdnsciencepub.compnas.org |

| Colitose | Escherichia coli, Yersinia pseudotuberculosis | E. coli O111, Y. pseudotuberculosis O:6, O:7, O:10 | nih.govkarger.com |

| Ascarylose | Yersinia pseudotuberculosis | Y. pseudotuberculosis O:5a | nih.govoup.comnih.gov |

| Yersiniose (B611877) A | Yersinia pseudotuberculosis | Y. pseudotuberculosis O:6, O:12 | oup.commdpi.com |

Genetic and Metabolic Engineering for Di Deoxyhexose Production

Pathway Reconstruction and Heterologous Expression

The discovery of novel natural products is increasingly driven by the reconstruction of biosynthetic gene clusters (BGCs) in well-characterized heterologous hosts. nih.gov This approach is often necessary because many BGCs are either not expressed or produce compounds at undetectable levels under standard laboratory conditions in their native organisms. d-nb.info The process involves identifying a target BGC, designing and expressing the pathway in a suitable host, and detecting the resulting product. nih.gov

A significant challenge in this process is the manual effort required to translate annotated BGCs into functional metabolic pathways. d-nb.info To address this, automated pipelines are being developed to reconstruct metabolic pathways associated with major classes of bioactive compounds like non-ribosomal peptides and polyketides. d-nb.info One such pipeline demonstrated a 72.8% accuracy in predicting metabolic reactions across eight different BGCs. d-nb.info

The choice of a heterologous host is critical. While Escherichia coli has been used for expressing some natural product BGCs, its utility for those from gram-positive bacteria like actinomycetes is limited. nih.gov Consequently, various Streptomyces species have been engineered as more suitable heterologous expression hosts. nih.gov Filamentous fungi, such as Aspergillus nidulans and Aspergillus oryzae, are also valuable hosts due to their ability to correctly process introns from other fungi and express multiple biosynthetic genes simultaneously. mdpi.com

Successful heterologous expression often requires more than just transferring the genes. Optimizing and regulating the introduced pathways are crucial, as the overexpression of numerous foreign enzymes can impose a metabolic burden on the host cell or lead to the accumulation of toxic intermediates. nih.gov For instance, a dynamic sensor-regulator system was developed in E. coli to control the expression of genes for biodiesel production, leading to a significant increase in titer. nih.gov

Table 1: Examples of Heterologous Expression for Natural Product Biosynthesis

| Native Producer | Product Class | Heterologous Host | Key Findings | Reference |

| Omphalotus olearus | Sesquiterpenes | E. coli | Expression of 11 sesquiterpene synthetase cDNAs led to the identification of a series of sesquiterpene compounds. | nih.gov |

| Aspergillus sp. | Cyclohexanoid terpenoids | Saccharomyces cerevisiae | Characterization of two key enzymatic functions through heterologous expression and in vitro experiments. | mdpi.com |

| Aspergillus fumigatus | Ergoline | Saccharomyces cerevisiae | Heterologous expression of the BGC for the formation of the central C ring of the tetracyclic ergoline. | mdpi.com |

| Streptomyces sp. CA-170360 | Lanthipeptide (Cacaoidin) | Streptomyces albus | Successful heterologous expression and characterization of a new lanthipeptide. | ugr.es |

Enzyme Engineering for Modified Di-deoxyhexose (B14660567) Derivatives

Enzyme engineering involves modifying an enzyme's amino acid sequence to improve its properties, such as catalytic activity, substrate specificity, and stability. longdom.orgisomerase.com This is achieved through techniques like rational design, directed evolution, and semi-rational design. sci-hub.se These approaches are instrumental in creating enzymes that can produce modified this compound derivatives, expanding the chemical diversity of natural products. longdom.org

Rational design requires detailed knowledge of the enzyme's structure and mechanism. sci-hub.se In contrast, directed evolution mimics natural selection by creating a library of mutant enzymes and screening for variants with desired properties, without needing prior structural information. sci-hub.se This has been particularly effective for improving catalytic efficiency. sci-hub.se

A key application of enzyme engineering in this context is the modification of glycosyltransferases (GTs). These enzymes are often flexible in the sugar moieties they can transfer, making them powerful tools for creating novel glycosylated compounds. caister.com For example, the elloramycin (B1244480) glycosyltransferase, ElmG, can transfer various L-6-deoxysugars and D- and L-2,6-dideoxysugars. caister.com

Enzyme engineering has also been used to overcome limitations in biosynthetic pathways. For instance, while the bifunctional enzyme FKP can convert fucose to GDP-fucose, it fails with 2,2-difluoro-Fuc. acs.org However, engineered enzymatic steps can bypass this issue, demonstrating the power of combining chemical synthesis and enzymatic catalysis. acs.org

Table 2: Engineered Enzymes for Modified Glycosylation

| Enzyme | Original Substrate/Function | Engineered Property | Application | Reference |

| Elloramycin Glycosyltransferase (ElmG) | Transfers L-rhamnose | Broad substrate flexibility | Transfers various deoxysugars to produce hybrid elloramycin analogs. | caister.com |

| L-oleandrose 4-ketoreductase (OleU) | Reduces 4-keto-L-oleandrose | Broad substrate flexibility | Reduces various deoxysugars, enabling the synthesis of L-rhamnose from L-oleandrose genes. | caister.com |

| Deoxy-D-ribose 5-phosphate aldolases (DERAs) | Aldol (B89426) reactions | Improved synthetic utility | Used in cascade reactions to produce complex pharmaceutical compounds like statin derivatives. | researchgate.net |

| Fucokinase/GDP-fucose pyrophosphorylase (FKP) | Converts fucose to GDP-fucose | Substrate promiscuity | Synthesizes GDP-2-F-Fuc from 2-F-Fuc. | acs.org |

Combinatorial Biosynthesis for Novel this compound-containing Compounds

Combinatorial biosynthesis is a powerful strategy that alters the combination of enzymes in a biosynthetic pathway to generate structurally diverse molecules. mushroomreferences.com This can be achieved by inactivating existing genes, expressing heterologous genes, or using substrate-flexible enzymes to create novel compounds. thieme-connect.comresearchgate.net This approach has been particularly successful in generating new glycosylated natural products. nih.gov